

Experimental protocol for using 2-Methyl-6-nitrobenzoic acid in a reaction

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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224

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Application Notes and Protocols for 2-Methyl-6-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-6-nitrobenzoic acid (CAS No. 13506-76-8) is a versatile aromatic carboxylic acid that serves as a crucial intermediate in various fields of organic synthesis.^[1] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene ring, provides a unique combination of steric and electronic properties.^[2] These functional groups offer multiple reaction sites, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, dyes, and specialty polymers.^[1] Notably, it is an important raw material for the synthesis of the fungicide metrafenone.^[3] The strategic placement of the substituents influences its reactivity, making it a subject of interest in the study of reaction mechanisms.^{[1][4]}

Physicochemical and Spectroscopic Data

Quantitative data for **2-Methyl-6-nitrobenzoic acid** is summarized below for easy reference.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₄	[1][5][6][7]
Molecular Weight	181.15 g/mol	[1][5][6]
Appearance	Pale yellow needles or tan/yellow to brown powder/crystals	[1][8]
Melting Point	151-159 °C	[1][9]
Solubility	Insoluble in water	[8][10]
Purity	≥ 99% (HPLC)	[1]
Storage	Store at room temperature	[1]

Table 2: Spectroscopic Data Summary

Technique	Data	Source
¹ H NMR	Solvent: DMSO-d ₆ , Frequency: 399.65 MHz • δ 7.998 (d, Aromatic H) • δ 7.733 (t, Aromatic H) • δ 7.608 (d, Aromatic H) • δ 2.414 (s, Methyl -CH ₃)	[11][12]
Infrared (IR)	• ~3000 cm ⁻¹ (O-H stretch, Carboxylic acid) • ~1700 cm ⁻¹ (C=O stretch, Carboxylic acid) • ~1530 cm ⁻¹ (Asymmetric NO ₂ stretch) • ~1350 cm ⁻¹ (Symmetric NO ₂ stretch)	[11]
Mass Spectrometry (MS)	• m/z 181 (~60%, [M] ⁺) • m/z 164 (~100%, [M-OH] ⁺)	[7][11]

Reactivity Profile

2-Methyl-6-nitrobenzoic acid is a nitrated carboxylic acid.[\[8\]](#)[\[9\]](#)[\[10\]](#) Its reactivity is governed by the interplay of its three functional groups:

- Carboxylic Acid Group (-COOH): This group is acidic and readily donates a proton in the presence of a base.[\[9\]](#)[\[10\]](#) It can undergo typical carboxylic acid reactions, such as esterification and conversion to an acid chloride. The presence of the ortho-methyl group can introduce steric hindrance, influencing reaction rates.[\[4\]](#)
- Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to 2-methylbenzoic acid.[\[13\]](#) It is also a key functional handle that can be readily reduced to an amino group (-NH₂), opening up a vast array of synthetic possibilities for building more complex molecules, particularly heterocyclic compounds like quinazolinones.[\[2\]](#)
- Methyl Group (-CH₃): This electron-donating group can influence the regioselectivity of further electrophilic aromatic substitution reactions.[\[4\]](#)

Experimental Protocols

Herein are detailed methodologies for the synthesis and key transformations of **2-Methyl-6-nitrobenzoic acid**.

Protocol 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid via Oxidation

A common route for synthesizing **2-Methyl-6-nitrobenzoic acid** is through the oxidation of 3-nitro-o-xylene.[\[3\]](#)[\[9\]](#)

Objective: To synthesize **2-Methyl-6-nitrobenzoic acid** from 3-nitro-o-xylene.

Materials:

- 3-nitro-o-xylene
- Sodium hydroxide (NaOH)
- Ethanol

- Oxygen (gas)
- Methanol
- Ethyl acetate
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

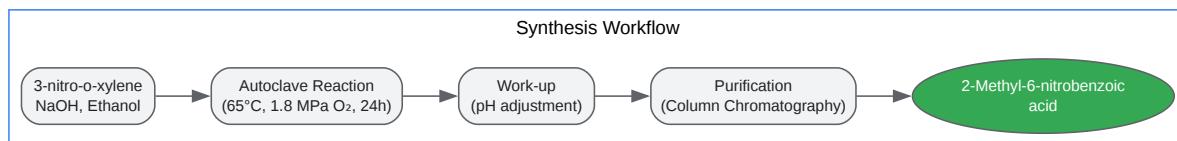
Equipment:

- 100 mL autoclave
- Oil bath
- Standard laboratory glassware
- Rotary evaporator
- Column chromatography setup

Procedure:

- Reaction Setup: To a 100 mL autoclave, add 3-nitro-o-xylene (453 mg, 3 mmol, 1.0 eq.) and sodium hydroxide (0.9 g, 22.5 mmol, 7.5 eq.).^[9] Add 5 mL of ethanol.^[9]
- Pressurization: Purge the autoclave with oxygen gas three times. Pressurize the vessel with oxygen to 1.8 MPa.^[9]
- Reaction: Place the autoclave in a preheated oil bath at 65°C and stir the reaction mixture for 24 hours.^[9]
- Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully vent the autoclave. Dilute the mixture with methanol and adjust the pH to 6-7 using an appropriate acid.^[9]
- Extraction & Purification: Remove the solvent under reduced pressure. Add ethyl acetate to the residue for extraction. The organic layer is then dried.^[9] The crude product is purified by

column chromatography to yield **2-Methyl-6-nitrobenzoic acid**.^[9] A yield of approximately 64% can be expected.^[9]



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Caption: Workflow for the synthesis of **2-Methyl-6-nitrobenzoic acid**.

Protocol 2: Fischer Esterification

The carboxylic acid can be converted to its methyl ester, a valuable intermediate for further reactions.^[14]

Objective: To synthesize Methyl 2-methyl-6-nitrobenzoate.

Materials:

- **2-Methyl-6-nitrobenzoic acid**
- Methanol (excess)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

- Round-bottom flask with reflux condenser

- Heating mantle
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **2-Methyl-6-nitrobenzoic acid** in an excess of methanol.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
- Work-up: After completion, cool the mixture and remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-methyl-6-nitrobenzoate.[\[14\]](#)

Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, creating 2-Amino-6-methylbenzoic acid, a precursor for many heterocyclic compounds.[\[2\]](#)

Objective: To synthesize 2-Amino-6-methylbenzoic acid.

Materials:

- **2-Methyl-6-nitrobenzoic acid**
- Methanol or Ethanol
- Palladium on carbon (Pd/C) catalyst (5-10 mol%)

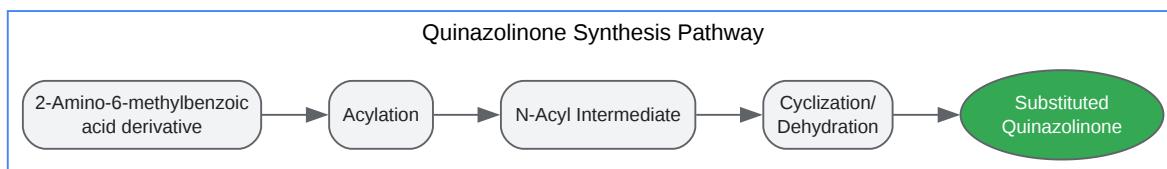
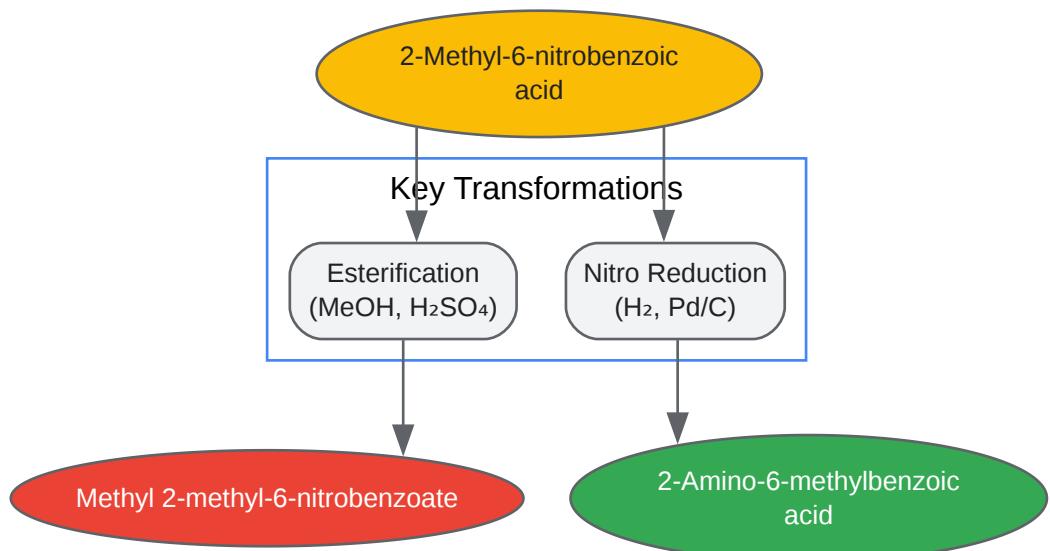
- Hydrogen gas (H₂)

Equipment:

- Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
- Filter apparatus (e.g., Celite pad)

Procedure:

- Reaction Setup: Dissolve **2-Methyl-6-nitrobenzoic acid** in methanol in a suitable hydrogenation vessel.[2]
- Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere if possible.[2]
- Hydrogenation: Connect the vessel to a hydrogen source and purge the system. Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.[2]
- Monitoring: Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake.
- Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Final Product: Rinse the filter cake with methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-Amino-6-methylbenzoic acid.



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